Potassium 2-ethylhexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

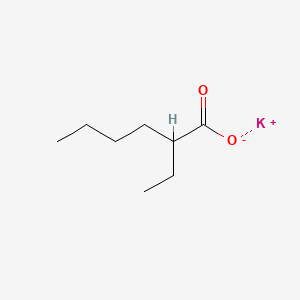

Structure

3D Structure of Parent

Properties

CAS No. |

3164-85-0 |

|---|---|

Molecular Formula |

C8H16KO2 |

Molecular Weight |

183.31 g/mol |

IUPAC Name |

potassium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.K/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

LXUNKDFIOZFCAK-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].[K+] |

Canonical SMILES |

CCCCC(CC)C(=O)O.[K] |

Other CAS No. |

3164-85-0 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Potassium 2-ethylhexanoate (CAS: 3164-85-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of Potassium 2-ethylhexanoate (B8288628) (CAS: 3164-85-0), a versatile organometallic compound. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Core Properties of Potassium 2-ethylhexanoate

This compound is the potassium salt of 2-ethylhexanoic acid. It is a compound with a wide range of applications, primarily owing to its catalytic activity and solubility in organic solvents.[1][2] It typically appears as a white to off-white or slightly yellow, glassy solid or a colorless viscous liquid.[3]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3164-85-0 | [1][3][4][5][6] |

| Molecular Formula | C₈H₁₅KO₂ | [5] |

| Molecular Weight | 182.30 g/mol | |

| Appearance | White to off-white solid; slightly yellow, glassy solid; colorless viscous liquid | [3] |

| Melting Point | 66-68 °C; 255 °C (literature) | [5] |

| Boiling Point | 228 °C at 760 mmHg; 246 °C (literature) | [5] |

| Density | 1.120 g/cm³ | [5] |

| Flash Point | 116.6 °C | [5] |

| Solubility | Soluble in organic solvents; partly miscible in water | [1] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Reference |

| LD50 Oral | 3640 mg/kg | Rat | [7] |

| LD50 Dermal | >2000 mg/kg | Rat | [7] |

Experimental Protocols

Synthesis of this compound via Neutralization

A common and straightforward method for synthesizing this compound is through the neutralization reaction between 2-ethylhexanoic acid and potassium hydroxide (B78521).[1][3]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, prepare a mixture of isopropanol (B130326) (4 liters) and 2-ethylhexanoic acid (1200 grams).[3]

-

Addition of Base: While stirring at room temperature, add potassium hydroxide pellets (562 grams) to the mixture over a period of 5 minutes.[3]

-

Reaction: Continue stirring the mixture for 1 hour, or until all the potassium hydroxide pellets have dissolved.[3]

-

Solvent Removal: Co-distill the final solution with 14 liters of isopropanol at 50°C under reduced pressure (vacuum). Adjust the final volume to 4 liters.[3]

-

Filtration and Quality Control: Filter the solution using a filter aid. Examine the solution for water content, ensuring it is at a maximum of 1%.[3]

-

Titration and Adjustment:

-

Dilute a small sample of the solution with methanol (B129727) (20 ml) and add phenolphthalein (B1677637) indicator.[3]

-

If a purple color develops, it indicates an excess of potassium hydroxide. Titrate with 0.1N hydrochloric acid until the color disappears to determine the excess amount.[3]

-

If there is no purple color, titrate with 0.1N sodium hydroxide solution to determine the excess of 2-ethylhexanoic acid.[3]

-

If the content of 2-ethylhexanoic acid is greater than 3.0%, neutralize the excess by adding a calculated amount of 45% aqueous potassium hydroxide solution.[3]

-

-

Final Product: The resulting solution is the final product, this compound.[3]

Core Applications and Mechanisms of Action

This compound serves as a catalyst and a reagent in various industrial and pharmaceutical processes.

Catalyst in Polyurethane and Polyisocyanurate (PIR) Foam Production

This compound is a widely used catalyst, often referred to as potassium octoate, in the production of polyurethane (PU) and polyisocyanurate (PIR) foams.[1][8] It primarily catalyzes the trimerization of isocyanates to form isocyanurate rings, which enhances the thermal stability and flame retardancy of the resulting foam.[8]

Mechanism of Action: The catalytic activity is attributed to the carboxylate anion (2-ethylhexanoate), which is a more potent nucleophile than tertiary amines.[8] The proposed mechanism involves the reaction of the carboxylate with an excess of an aromatic isocyanate, leading to the formation of deprotonated amide species that are the active catalysts in the nucleophilic anionic trimerization.[1][9]

Reagent in the Synthesis of Potassium Clavulanate

In the pharmaceutical industry, this compound is used as a salt-forming agent in the synthesis of the antibiotic potassium clavulanate. It facilitates the conversion of a clavulanic acid precursor, such as the tert-butylammonium (B1230491) salt, into the desired potassium salt.

Mechanism of Action: This is a salt metathesis reaction where the potassium ion from this compound exchanges with the cation of the clavulanic acid precursor. This leads to the precipitation of the less soluble potassium clavulanate from the reaction mixture.

Experimental Context: A solution of clavulanic acid in an organic solvent is treated with a solution of this compound. The presence of a controlled amount of water is crucial for the precipitation of high-purity potassium clavulanate.[10]

Mild and Soluble Base in Pd-catalyzed C-N Cross-Coupling Reactions

Recent research has highlighted the use of this compound as a mild and soluble base in palladium-catalyzed C-N cross-coupling reactions.[11][12] This is a significant advancement as it allows for the coupling of base-sensitive substrates that would otherwise decompose under harsher basic conditions.[12]

Advantages:

-

Mildness: Avoids the degradation of sensitive functional groups.[12]

-

Solubility: Enables homogeneous reaction conditions, which can be advantageous for large-scale synthesis.[11]

Experimental Context: In a typical setup, a palladium catalyst, a suitable ligand (e.g., a phosphorinane ligand), an aryl halide, and an amine are reacted in the presence of this compound as the base in an organic solvent.[11][12]

This technical guide provides a foundational understanding of this compound. For more specific applications and safety handling procedures, it is recommended to consult the relevant safety data sheets and detailed research publications.

References

- 1. This compound | 3164-85-0 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. guidechem.com [guidechem.com]

- 6. 3164-85-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP1088826A1 - Process for the preparation of potassium clavulanate - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Unleashing the Power of this compound as a Mild and Soluble Base for Pd-Catalyzed C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Potassium 2-Ethylhexanoate via Neutralization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium 2-ethylhexanoate (B8288628) through the neutralization reaction of 2-ethylhexanoic acid with a potassium base. This common and efficient method is widely employed in various industrial applications, including the production of catalysts, polymer crosslinking agents, and as a crucial reagent in the synthesis of pharmaceuticals like potassium clavulanate.[1][2] This document details the underlying chemistry, experimental protocols, quantitative data, and safety considerations associated with this synthesis.

Chemical Principles

The synthesis of potassium 2-ethylhexanoate via neutralization is a straightforward acid-base reaction. 2-Ethylhexanoic acid, a carboxylic acid, reacts with a potassium base, most commonly potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), to form the corresponding potassium salt and a byproduct. When potassium hydroxide is used, the only byproduct is water, leading to a reaction with high atom economy.[3]

The general chemical equation for the reaction with potassium hydroxide is:

C₈H₁₆O₂ + KOH → C₈H₁₅KO₂ + H₂O (2-Ethylhexanoic Acid + Potassium Hydroxide → this compound + Water)

Quantitative Data Summary

The following table summarizes quantitative data from various experimental protocols for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions and their outcomes.

| Parameter | Protocol 1 (Isopropanol)[4] | Protocol 2 (Aqueous)[5][6] | Protocol 3 (Aqueous with Spray Drying)[5][7] |

| Reactants | 2-Ethylhexanoic Acid, Potassium Hydroxide | 2-Ethylhexanoic Acid, Potassium Hydroxide | 2-Ethylhexanoic Acid, Potassium Hydroxide |

| Solvent | Isopropanol (B130326) | Water | Water |

| Stoichiometry (Acid:Base) | Equimolar | Equimolar | Equimolar |

| Reaction Temperature | Room Temperature to 50°C | Maintained at or below 70°C | 90-100°C |

| Reaction Time | 1 hour stirring, plus distillation time | 1 hour stirring after addition | 2-3 hours |

| Product Isolation Method | Co-distillation with isopropanol, filtration | Distillation of water | Spray Drying |

| Reported Yield | 76.4% (recrystallized)[4] | Not explicitly stated | High yield (e.g., 98-99% for analogous manganese salt)[8] |

| Reported Purity | >95% (typical) | High purity[5] | ≥99%[7] |

| Final Product Form | Solution in isopropanol or solid after full solvent removal | Concentrated aqueous solution or solid after complete drying | Crystalline powder |

| Final Moisture Content | <1%[4] | 0.5% to 5.0%[5] | <1% (can be as low as <0.8%)[7] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Synthesis in Isopropanol[4]

This protocol utilizes isopropanol as a solvent, which can be advantageous for subsequent applications where an anhydrous organic solution of the product is desired.

Materials:

-

2-Ethylhexanoic Acid (1200 g)

-

Potassium Hydroxide pellets (562 g)

-

Isopropanol (4 L for reaction, 14 L for co-distillation)

-

Methanol (20 ml)

-

Phenolphthalein (B1677637) indicator

-

0.1N Hydrochloric Acid (for titration)

-

0.1N Sodium Hydroxide (for titration)

-

45% Potassium Hydroxide aqueous solution (for adjustment)

Procedure:

-

In a suitable reaction vessel, prepare a mixture of 4 L of isopropanol and 1200 g of 2-ethylhexanoic acid.

-

While stirring at room temperature, add 562 g of potassium hydroxide pellets to the mixture over a period of 5 minutes.

-

Continue stirring the mixture for 1 hour, or until all the potassium hydroxide pellets have dissolved.

-

The resulting solution is then co-distilled with 14 L of isopropanol at 50°C under reduced pressure (vacuum).

-

Adjust the volume of the solution to 4 L by distillation and then filter it using a filter aid.

-

The water content of the solution is examined and adjusted to a maximum of 1%.

-

To check for excess reactants, a small sample is diluted with 20 ml of methanol, and a few drops of phenolphthalein are added.

-

If a purple color develops, it indicates an excess of potassium hydroxide, which is then quantified by titration with 0.1N hydrochloric acid until the color disappears.

-

If there is no color change, the excess 2-ethylhexanoic acid is determined by titration with 0.1N sodium hydroxide.

-

-

If the content of unreacted 2-ethylhexanoic acid is greater than 3.0%, the excess is neutralized by adding a calculated amount of 45% aqueous potassium hydroxide solution.

Protocol 2: Aqueous Synthesis with Spray Drying Finish[5][7]

This method is suitable for producing a high-purity, solid, crystalline product with low moisture content, which is often preferred for pharmaceutical applications.

Materials:

-

2-Ethylhexanoic Acid

-

Potassium Hydroxide

-

Deionized Water

-

Mixed solvent for extraction (optional, specific solvent not detailed in the source)

-

Decolorizing agent (e.g., immobilized enzyme or activated carbon)

Procedure:

-

Dissolve a stoichiometric amount of potassium hydroxide in deionized water to prepare a solution.

-

Add a corresponding stoichiometric amount of 2-ethylhexanoic acid to a reaction flask.

-

Gradually add the potassium hydroxide solution to the 2-ethylhexanoic acid over 10-20 minutes, ensuring the pH of the mixture is between 9 and 12.[7]

-

Gradually heat the mixture to 60°C-90°C and maintain this temperature for 2-3 hours.[7]

-

(Optional) Add a mixed solvent to the reaction solution, stir, and extract for 30 minutes. Separate the phases and collect the heavier aqueous phase.[7]

-

(Optional) Add a decolorizing agent to the aqueous solution and heat for 30 minutes.[7]

-

Filter the solution to remove any impurities or the decolorizing agent.

-

The resulting aqueous solution of this compound is then fed into a spray dryer.

-

The spray dryer operating conditions (inlet temperature of 100°C to 160°C and outlet temperature of 60°C to 130°C) are set to evaporate the water, yielding a fine, crystalline powder.[5]

-

The final product is collected. This method can produce this compound with a purity of not less than 99% and a moisture content of not more than 1%.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via neutralization, incorporating the different processing options.

Caption: Synthesis workflow for this compound.

Logical Relationship of Key Steps

This diagram outlines the logical progression and decision points in a typical synthesis protocol.

Caption: Logical flow of the synthesis and quality control process.

Safety Considerations

The synthesis of this compound requires careful handling of hazardous materials. Always consult the full Safety Data Sheet (SDS) for each chemical before starting any experimental work.

-

2-Ethylhexanoic Acid: This substance is harmful if swallowed or in contact with skin.[9] It is also suspected of damaging the unborn child.[10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.[9][10]

-

Potassium Hydroxide: A corrosive material that can cause severe skin burns and eye damage.[1][2] It is crucial to wear appropriate PPE, including chemical-resistant gloves and safety goggles or a face shield.[2] When preparing solutions, always add potassium hydroxide to water slowly and with cooling, as the dissolution is highly exothermic.

-

This compound: The final product can cause skin and serious eye irritation.[11] It may also be a suspected reproductive toxin.[11] Appropriate PPE should be worn when handling the product.

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[12]

By following these guidelines and protocols, researchers and professionals can safely and efficiently synthesize high-purity this compound for their specific applications.

References

- 1. carlroth.com [carlroth.com]

- 2. techdata.level7chemical.com [techdata.level7chemical.com]

- 3. This compound | 3164-85-0 | Benchchem [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. US4142059A - Spray drying sodium and this compound - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN104592002A - Preparation method of 2-ethyl hexanoate manganese powder - Google Patents [patents.google.com]

- 9. columbuschemical.com [columbuschemical.com]

- 10. carlroth.com [carlroth.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Electrolytic process for Potassium 2-ethylhexanoate synthesis

An in-depth technical guide on the electrolytic processes related to Potassium 2-ethylhexanoate (B8288628), designed for researchers, scientists, and drug development professionals.

Abstract

Potassium 2-ethylhexanoate, an important organometallic compound, is typically synthesized via a straightforward acid-base neutralization. However, electrolytic methods involving this salt are also of significant interest, primarily through the Kolbe electrolysis, which offers a pathway to create carbon-carbon bonds via decarboxylative dimerization. This guide provides a detailed exploration of the Kolbe electrolysis of this compound, including its mechanism, experimental protocols, and key operational parameters. It clarifies that this process yields a hydrocarbon dimer, not the salt itself, and contrasts it with other synthetic routes.

Introduction: Synthesis of this compound

The principal industrial method for synthesizing this compound is the direct neutralization of 2-ethylhexanoic acid with a potassium base, such as potassium hydroxide (B78521) (KOH).[1][2] This acid-base reaction is highly efficient and exhibits excellent atom economy, with water being the only byproduct when using KOH.[1]

While direct neutralization is the most common route, electrolytic processes involving carboxylate salts are a cornerstone of organic electrosynthesis.[1] The most prominent of these is the Kolbe electrolysis, a method that facilitates the formation of symmetrical alkanes through the dimerization of alkyl radicals generated at an anode.[3][4]

The Kolbe Electrolysis of this compound

When a solution of this compound is subjected to electrolysis, it undergoes a decarboxylative dimerization known as the Kolbe reaction.[5] The process does not regenerate the starting salt but instead converts the 2-ethylhexanoate anion into a new, larger hydrocarbon. The primary product is 6,7-dimethyldodecane .

Reaction Mechanism

The mechanism is a two-stage radical process occurring at the anode.[3][5]

-

Oxidation: The 2-ethylhexanoate anion migrates to the anode (positive electrode) and is oxidized, losing one electron to form a 2-ethylhexanoyloxy radical.[3]

-

Decarboxylation: This radical is unstable and rapidly loses a molecule of carbon dioxide (CO₂) to form a 2-ethylhexyl radical.[3][6]

-

Dimerization: Two of these 2-ethylhexyl radicals combine (couple) to form a stable, symmetrical alkane: 6,7-dimethyldodecane.[3]

At the cathode (negative electrode), water is reduced to produce hydrogen gas and hydroxide ions, leading to an increase in the solution's pH as the reaction progresses.[4]

References

Physical and chemical properties of Potassium 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-ethylhexanoate (B8288628), the potassium salt of 2-ethylhexanoic acid, is a versatile organometallic compound with significant applications across various scientific and industrial domains. Its utility as a catalyst in polymerization, a reagent in pharmaceutical synthesis, and a corrosion inhibitor underscores its importance. This technical guide provides a comprehensive overview of the core physical and chemical properties of Potassium 2-ethylhexanoate, detailed experimental protocols for its synthesis and property determination, and a review of its key applications, with a focus on its relevance to chemical and pharmaceutical research and development.

Chemical Identity and Physical Properties

This compound is an organic compound with the chemical formula C₈H₁₅KO₂. It is also commonly referred to as potassium octoate.[1] The compound's structure consists of a potassium cation and a 2-ethylhexanoate anion.

Quantitative Physical Properties

The physical properties of this compound can vary depending on its purity and whether it is in its anhydrous or hydrated form. The data compiled from various sources are presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅KO₂ | [2][3][4] |

| Molecular Weight | 182.30 g/mol | [2][3] |

| CAS Number | 3164-85-0 | [2][3][5][6] |

| Appearance | White to off-white or slightly yellow solid; can also be a colorless to pale yellow liquid. | [2][5][7][8] |

| Melting Point | 60-70 °C (range); 66-68 °C; 255 °C (conflicting data) | [7][8][9][10] |

| Boiling Point | 228 °C at 760 mmHg; 246 °C (conflicting data) | [8][9] |

| Density | 1.120 g/cm³ | [8] |

| Flash Point | 116.6 °C | [8] |

| Solubility | Soluble in organic solvents like alcohols, ethers, and hydrocarbons; sparingly or partly miscible in water. | [1][7][10][11] |

Chemical Properties and Reactivity

This compound is a stable compound under standard conditions but is noted to be moisture-sensitive.[10][12] It is incompatible with strong oxidizing agents.[13] When heated to decomposition, it may emit carbon oxides and potassium oxides.[12]

Stability and Storage

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from moisture.[1][14]

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound and the determination of its key physical properties, based on standard laboratory and regulatory testing guidelines.

Synthesis of this compound via Neutralization

The most common method for synthesizing this compound is through the neutralization of 2-ethylhexanoic acid with a potassium base, such as potassium hydroxide (B78521).[15]

Objective: To synthesize this compound.

Materials:

-

2-ethylhexanoic acid

-

Potassium hydroxide (pellets)

-

Methanol (B129727) (for testing)

-

Phenolphthalein indicator

-

0.1N Hydrochloric acid (for titration)

-

0.1N Sodium hydroxide (for titration)

-

Reaction vessel with stirring mechanism

-

Distillation apparatus

Procedure:

-

Prepare a mixture of isopropanol (4 liters) and 2-ethylhexanoic acid (1200 grams) in the reaction vessel.[16]

-

While stirring at room temperature, add potassium hydroxide pellets (562 grams) to the mixture over a period of 5 minutes.[16]

-

Continue stirring for 1 hour, or until all the potassium hydroxide pellets have dissolved. An exothermic reaction may be observed.[12][16]

-

The resulting solution is then co-distilled with 14 liters of isopropanol at 50°C under reduced pressure to remove water.[16]

-

Adjust the final volume to 4 liters and filter the solution.[16]

-

To check for excess reactants, dilute a small sample with methanol and add phenolphthalein.[16]

-

If a purple color appears, titrate with 0.1N hydrochloric acid to determine the excess potassium hydroxide.

-

If no color appears, titrate with 0.1N sodium hydroxide to determine the excess 2-ethylhexanoic acid.

-

-

Adjust the final product to ensure the water content is below 1%. If there is an excess of 2-ethylhexanoic acid, it can be neutralized by adding a calculated amount of 45% aqueous potassium hydroxide.[16]

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point (Capillary Method)

This protocol is based on the ASTM E324 standard test method.[2][15]

Objective: To determine the melting range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (one end sealed)

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Ensure the sample of this compound is dry and in a fine powdered form.

-

Load the capillary tube by pressing the open end into the sample, trapping a small amount of powder.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.[17]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a medium rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid is observed (initial melting point).

-

Record the temperature at which the entire sample has completely melted (final melting point).

-

The two recorded temperatures constitute the melting range. For a pure substance, this range is typically narrow (0.5-1.0°C).

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals.[7][18] The flask method is suitable for substances with solubility above 10⁻² g/L.

Objective: To determine the water solubility of this compound.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled water bath or shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, titration)

Procedure:

-

Add an excess amount of this compound to a known volume of water in a flask.

-

Place the flask in a thermostatic bath set to the desired temperature (e.g., 20°C) and agitate for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24 hours).[18]

-

After equilibration, allow the mixture to settle.

-

Separate the solid and aqueous phases, typically by centrifugation.

-

Carefully take an aliquot of the clear supernatant (the saturated aqueous solution).

-

Determine the concentration of this compound in the aliquot using a validated analytical method.

-

The determined concentration is the water solubility at that temperature.

Key Applications in Research and Development

This compound's unique properties make it a valuable tool in several areas relevant to scientists and drug development professionals.

Catalyst in Polymer Chemistry

This compound is widely used as a catalyst, particularly for the trimerization of isocyanates to form polyisocyanurate (PIR) foams.[19][20] These foams are valued for their thermal stability and flame resistance.[19] The catalytic mechanism involves the carboxylate anion acting as a nucleophile.

Mechanism of Isocyanate Trimerization: The generally accepted mechanism involves the carboxylate anion of this compound initiating a nucleophilic attack on the carbon of an isocyanate group. This forms an unstable intermediate which then reacts with two more isocyanate molecules in a stepwise manner, eventually leading to the formation of a stable six-membered isocyanurate ring and regeneration of the catalyst.[21]

Caption: Catalytic cycle of isocyanate trimerization by this compound.

Reagent in Pharmaceutical Synthesis: Potassium Clavulanate

In the field of drug development, this compound plays a crucial role as a salt-forming agent in the synthesis of potassium clavulanate, a β-lactamase inhibitor.[18][22] Clavulanic acid is often co-formulated with antibiotics like amoxicillin (B794) to overcome bacterial resistance. The process involves a salt-exchange reaction where the potassium ion from this compound displaces the cation of a clavulanate salt intermediate (e.g., an amine salt), leading to the precipitation of the more stable potassium clavulanate.[22][23]

Caption: Workflow for Potassium Clavulanate synthesis using this compound.

Toxicological and Biological Relevance

While this compound's primary roles are chemical, its anion, 2-ethylhexanoic acid (2-EHA), has biological relevance for drug development professionals, particularly from a toxicological perspective. 2-EHA is a metabolite of the common plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP).[10]

Studies have shown that 2-EHA can act as a peroxisome proliferator.[4] Peroxisome proliferators are a class of compounds that can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating lipid metabolism and inflammation.[24][25] Sustained activation of PPARα in rodents has been linked to the development of liver tumors, making this a pathway of interest in toxicology and safety pharmacology.[25] Additionally, 2-EHA has been shown to have an immunosuppressive effect in vitro by inhibiting the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes.[17]

Caption: General pathway of PPARα activation by a ligand like 2-EHA.

Conclusion

This compound is a compound of significant industrial and scientific value. Its physical and chemical properties make it an effective catalyst and a crucial reagent in pharmaceutical manufacturing. For researchers, a thorough understanding of its characteristics, synthesis, and reaction mechanisms is essential for its effective application. The biological activity of its constituent anion, 2-ethylhexanoic acid, also warrants consideration in the context of drug development and toxicology. This guide provides a foundational resource for professionals working with this versatile chemical.

References

- 1. store.astm.org [store.astm.org]

- 2. infinitalab.com [infinitalab.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Peroxisome proliferation due to di (2-ethylhexyl) adipate, 2-ethylhexanol and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. store.astm.org [store.astm.org]

- 6. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. healthvermont.gov [healthvermont.gov]

- 13. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. store.astm.org [store.astm.org]

- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 17. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 19. researchgate.net [researchgate.net]

- 20. US20070259773A1 - Trimer catalyst additives for improving foam processability - Google Patents [patents.google.com]

- 21. Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. WO1997005142A1 - Process for the preparation of potassium clavulanate - Google Patents [patents.google.com]

- 24. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Potassium 2-ethylhexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of potassium 2-ethylhexanoate (B8288628), a versatile organometallic compound with significant applications in catalysis and chemical synthesis. Understanding its solubility profile in various organic solvents is crucial for optimizing reaction conditions, developing robust formulations, and ensuring process efficiency in research, development, and manufacturing.

Core Concepts: Structure and Solubility

Potassium 2-ethylhexanoate (C₈H₁₅KO₂) is the potassium salt of 2-ethylhexanoic acid. Its structure, featuring a polar carboxylate head and a nonpolar, branched alkyl tail, imparts a surfactant-like character that governs its solubility. This amphiphilic nature allows it to be soluble in a range of organic solvents, a critical property for its utility in non-aqueous systems.[1][2]

Quantitative Solubility Data

Despite its widespread use, precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on technical data sheets and scientific publications, a qualitative summary of its solubility has been compiled. It is generally described as being soluble in organic solvents, particularly in alcohols, ethers, and hydrocarbons.[3] Some sources also indicate its solubility in other polar solvents.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvents | Qualitative Solubility | Citations |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | [3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | [3] |

| Hydrocarbons | Toluene, Hexane | Soluble | [3] |

| Polar Solvents | General | Soluble | |

| Water | Sparingly soluble to partly miscible | [3][4] |

Note: The term "soluble" in this context indicates that the compound dissolves to a significant extent, suitable for its application as a catalyst or reagent in the specified solvents. For precise applications, experimental determination of solubility under specific conditions of temperature and pressure is recommended.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight caps

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Transfer the solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas.

-

Once the majority of the solvent has evaporated, place the dish in an oven at a temperature below the decomposition point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.

-

Express the solubility in grams per 100 mL ( g/100 mL) or other appropriate units using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and safety information.[5][6][7]

Visualizations: Applications in Chemical Synthesis

The high solubility of this compound in organic solvents is fundamental to its role as a catalyst. Below are diagrams illustrating its function in two significant industrial processes.

Polyurethane Foam Synthesis

This compound is a widely used catalyst in the production of polyurethane and polyisocyanurate foams. It promotes the trimerization of isocyanates, a key reaction in the formation of the polymer network.

Caption: Workflow of polyurethane foam synthesis catalyzed by this compound.

Palladium-Catalyzed C-N Cross-Coupling Reactions

In pharmaceutical and fine chemical synthesis, this compound serves as a mild and soluble base in palladium-catalyzed C-N cross-coupling reactions. Its solubility ensures homogeneous reaction conditions, which can be challenging with traditional inorganic bases.

Caption: Role of this compound in a Pd-catalyzed C-N cross-coupling cycle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. americanelements.com [americanelements.com]

- 3. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 4. guidechem.com [guidechem.com]

- 5. organometal.eu [organometal.eu]

- 6. capotchem.com [capotchem.com]

- 7. chemicalbook.com [chemicalbook.com]

Spectroscopic Analysis of Potassium 2-Ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for potassium 2-ethylhexanoate (B8288628) (CAS No. 3164-85-0), a compound widely utilized as a catalyst and surfactant in various industrial applications. This document presents key nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy data in a structured format, alongside the fundamental experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for potassium 2-ethylhexanoate, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Methyl | 0.85–0.90 | Triplet |

| Methylene (ethyl branch) | 1.20–1.40 | Multiplet |

| Methine (adjacent to carboxylate) | 2.25 | Multiplet |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ) ppm |

| Carboxylate | 180–185 |

Table 3: FTIR Spectroscopic Data

| Functional Group | Absorption Band (cm⁻¹) | Description |

| Carboxylate (asymmetric stretch) | 1550–1650 | Strong |

| Carboxylate (symmetric stretch) | ~1400 | - |

| C-H (stretching) | 2850–2950 | - |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of chemical compounds. Below are the generalized experimental protocols for obtaining NMR and FTIR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound.

Instrumentation and Sample Preparation:

-

Instrument: A Varian CFT-20 NMR spectrometer or an equivalent instrument can be used for ¹H NMR analysis[1][2].

-

Sample Preparation: A sample of this compound is typically dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃) to a concentration appropriate for the instrument's sensitivity. The choice of solvent is critical to avoid interference with the signals of interest.

Data Acquisition:

-

The prepared sample is placed in an NMR tube and inserted into the spectrometer.

-

The magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, standard acquisition parameters are set, including the number of scans, pulse width, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio. Due to the lower natural abundance of ¹³C, a greater number of scans is usually required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation and Sample Preparation:

-

Technique: The FTIR spectrum of this compound can be obtained using the film (cast from acetone) technique[1].

-

Sample Preparation: A small amount of the compound is dissolved in a volatile solvent such as acetone. A drop of this solution is then cast onto a suitable IR-transparent window (e.g., KBr or NaCl plate). The solvent is allowed to evaporate, leaving a thin film of the sample on the window.

Data Acquisition:

-

A background spectrum of the clean IR window is collected.

-

The window with the sample film is placed in the spectrometer's sample holder.

-

The infrared spectrum of the sample is recorded. The instrument's software automatically subtracts the background spectrum to produce the final spectrum of the compound.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Potassium 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Potassium 2-ethylhexanoate (B8288628). The information is compiled from various sources, including safety data sheets and studies on analogous metal carboxylates, to offer a detailed perspective for its handling, use in thermally sensitive applications, and safety assessments.

Introduction

Potassium 2-ethylhexanoate (CAS No. 3164-85-0) is the potassium salt of 2-ethylhexanoic acid. It is a white to off-white solid, often crystalline or in powder form, and is known to be hygroscopic. This compound finds applications as a catalyst, particularly in the production of polyurethanes, a heat stabilizer for plastics, and as a crosslinking agent for polymeric materials.[1] Given its use in processes that can involve elevated temperatures, a thorough understanding of its thermal stability and decomposition behavior is critical.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅KO₂ | [2] |

| Molecular Weight | 182.30 g/mol | [3] |

| Appearance | White to off-white crystalline powder or lumps | |

| Melting Point | >300 °C (for the analogous sodium salt) | |

| Solubility | Soluble in water and various organic solvents | [2] |

| Hygroscopicity | Hygroscopic |

Thermal Stability and Decomposition

Generally, the decomposition of metal carboxylates involves the loss of the organic portion of the molecule, leaving behind a metal oxide or carbonate.[4] For this compound, the expected final solid residue at high temperatures in an inert atmosphere would be potassium carbonate or potassium oxide, with the evolution of gaseous hydrocarbon fragments. In an oxidizing atmosphere (like air), the primary gaseous decomposition products are expected to be carbon dioxide and water.

Based on available information, the decomposition of this compound is expected to commence at temperatures above 200 °C. The analogous sodium 2-ethylhexanoate is reported to have a melting point of over 300 °C, suggesting significant thermal stability.

A proposed general decomposition pathway is illustrated in the diagram below.

Caption: Proposed thermal decomposition pathway for this compound.

Quantitative Thermal Analysis Data (Analogous Compounds)

Due to the lack of specific TGA and DSC data for this compound in the available literature, this section presents data for the closely related compound, sodium 2-ethylhexanoate, and general data for alkali metal carboxylates to provide a reasonable estimation of the expected thermal behavior.

Table 2: Summary of Thermal Decomposition Data (from Analogous Compounds)

| Parameter | Value | Analytical Technique | Comments |

| Decomposition Onset Temperature | > 200 °C | TGA/DSC | General value for metal 2-ethylhexanoates. |

| Melting Point (Sodium 2-ethylhexanoate) | > 300 °C | Not specified | Suggests high thermal stability before decomposition. |

| Major Mass Loss Region | 250 - 500 °C | TGA | Inferred from general behavior of alkali metal carboxylates. |

| Final Residue | ~20-30% of initial mass | TGA | Theoretical, assuming formation of K₂O or K₂CO₃. |

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, standardized thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) protocols should be employed. The following provides a detailed methodology based on best practices for the analysis of similar organic salts.

Objective: To determine the temperatures at which the material decomposes and the corresponding mass loss.

-

Instrument: A calibrated thermogravravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) to study the intrinsic thermal stability, and an oxidizing atmosphere (e.g., air at a similar flow rate) to assess its behavior in the presence of oxygen.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a temperature below any expected transitions (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond the final decomposition point observed in TGA (e.g., 500 °C).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy (area under the peak) of each transition are determined.

The general workflow for these experimental protocols is depicted in the following diagram.

References

An In-depth Technical Guide on the Hygroscopic Nature of Solid Potassium 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hygroscopic nature of solid Potassium 2-ethylhexanoate (B8288628), a compound of interest in various industrial and pharmaceutical applications. While specific moisture sorption isotherm data for Potassium 2-ethylhexanoate is not extensively available in public literature, this document consolidates the existing knowledge on its hygroscopic properties, including its potential to form a monohydrate. A detailed, generalized experimental protocol for Dynamic Vapor Sorption (DVS), the primary technique for characterizing hygroscopicity, is provided to enable researchers to conduct their own analyses. Furthermore, this guide presents a comparative analysis of the hygroscopic behavior of potassium clavulanate, a structurally related potassium salt of a carboxylic acid, to offer valuable insights. The information herein is intended to assist researchers, scientists, and drug development professionals in understanding and managing the challenges associated with the moisture sensitivity of solid this compound.

Introduction

This compound (CAS 3164-85-0) is the potassium salt of 2-ethylhexanoic acid. It is a white to off-white solid material utilized in various applications, including as a catalyst and in the synthesis of pharmaceuticals. The solid-state properties of active pharmaceutical ingredients (APIs) and excipients are of paramount importance in drug development, with hygroscopicity being a critical parameter that can significantly impact a product's stability, shelf-life, and performance.

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For solid materials, this can lead to a range of physical and chemical changes, including deliquescence, caking, altered dissolution rates, and chemical degradation. Therefore, a thorough understanding of the hygroscopic nature of a compound like this compound is essential for formulation development, packaging selection, and storage recommendations.

Hygroscopic Properties of this compound

Direct and detailed quantitative data, such as a complete moisture sorption isotherm for solid this compound, is sparse in publicly accessible scientific literature. However, several sources indicate its hygroscopic nature.

Key Observations:

-

Formation of Hydrates: this compound has been reported to form a monohydrate, which is a strong indicator of its interaction with water molecules.

-

Moisture Content in Solid Form: A patent describing a spray-drying process for producing crystalline solid this compound notes that the resulting product can have a moisture content ranging from 0.5% to 5.0% by weight. This suggests that even in a crystalline form, the compound can retain a significant amount of water.

-

General Properties of Potassium Carboxylates: As a potassium salt of a carboxylic acid, this compound belongs to a class of compounds that are generally known to be hygroscopic. The potassium ion's strong affinity for water molecules contributes to this property.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, this section provides a summary of the known quantitative information and presents data for a comparable compound, potassium clavulanate, for illustrative purposes.

Table 1: Known Quantitative Hygroscopicity Data for Solid this compound

| Parameter | Value | Source |

| Moisture Content Range (Spray-Dried Crystalline Solid) | 0.5% - 5.0% w/w | Patent US4142059A |

| Hydrate Formation | Forms a monohydrate | General Chemical Literature |

Table 2: Hygroscopicity Data for Potassium Clavulanate (A Comparative Compound)

| Relative Humidity (%) | Moisture Content (% w/w, dry basis) | Exposure Time (hours) | Source |

| ~35 | < 1 | 96 | Patent US20090270358A1[1] |

Note: Potassium clavulanate is described as being extremely hygroscopic and susceptible to hydrolysis.[1][2][3][4][5]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of solvent (typically water) absorption or desorption by a sample as a function of relative humidity (RH) at a constant temperature. The following is a detailed, generalized protocol for the DVS analysis of a solid powder like this compound.

4.1. Principle

A sample of the material is placed on a sensitive microbalance inside a temperature and humidity-controlled chamber. A carrier gas (usually dry nitrogen or air) is passed through a humidifier to generate a stream of gas with a specific RH. This gas flows over the sample, and the change in mass is continuously recorded until equilibrium is reached. The RH is then changed in a stepwise manner to generate a moisture sorption-desorption isotherm.

4.2. Instrumentation

A commercially available Dynamic Vapor Sorption analyzer is required. These instruments are equipped with a high-precision microbalance, a temperature-controlled sample chamber, and a system for precise control of the relative humidity of the carrier gas.

4.3. Experimental Parameters

The following table outlines typical experimental parameters for a DVS analysis. These may need to be optimized for the specific material under investigation.

Table 3: Typical Experimental Parameters for DVS Analysis

| Parameter | Typical Value/Range | Notes |

| Sample Preparation | ||

| Sample Mass | 5 - 20 mg | A smaller sample size generally allows for faster equilibration. |

| Pre-Drying | 0% RH at 25°C until mass is stable | This establishes a dry reference mass. |

| Experimental Conditions | ||

| Temperature | 25°C (isothermal) | Should be precisely controlled throughout the experiment. |

| Carrier Gas | Dry Nitrogen or Air | Flow rate is typically set by the instrument manufacturer. |

| RH Profile | ||

| Sorption Steps | 0% to 90% RH in 10% RH increments | The range can be adjusted based on the material's properties. |

| Desorption Steps | 90% to 0% RH in 10% RH increments | A full sorption-desorption cycle is necessary to observe hysteresis. |

| Equilibrium Criteria | ||

| dm/dt | < 0.002% min⁻¹ over 10 minutes | This ensures that the sample has reached equilibrium at each RH step. |

| Maximum Step Time | 6 hours | A maximum time limit is set to prevent excessively long experiments. |

4.4. Procedure

-

Sample Loading: Carefully place the required amount of solid this compound powder onto the DVS sample pan.

-

Pre-Drying: Start the experiment by exposing the sample to 0% RH at the set temperature (e.g., 25°C) until a stable mass is recorded. This initial mass is considered the dry mass of the sample.

-

Sorption Phase: Begin the pre-defined RH profile, starting from a low RH (e.g., 10%) and increasing in steps (e.g., 10% increments) up to a high RH (e.g., 90%). At each step, the instrument will hold the RH constant until the sample mass equilibrates according to the defined criteria.

-

Desorption Phase: After reaching the maximum RH, reverse the RH profile, decreasing in steps back down to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The instrument's software will plot the percentage change in mass against the target RH, generating a moisture sorption-desorption isotherm.

Visualization of Workflows and Concepts

5.1. Experimental Workflow for DVS Analysis

5.2. Relationship between Relative Humidity and Material State

Impact of Hygroscopicity on Solid this compound

The hygroscopic nature of solid this compound can have several implications for its handling, storage, and performance in formulations.

-

Physical Stability: Moisture absorption can lead to changes in the physical form of the solid. This can include caking or agglomeration of powders, which can affect flowability and handling during manufacturing processes. In extreme cases, if the critical relative humidity (CRH) is exceeded, the solid may deliquesce, forming a saturated solution.

-

Chemical Stability: The presence of absorbed water can increase the mobility of molecules within the solid, potentially accelerating degradation reactions. For a salt of a weak acid and strong base, hydrolysis is a potential degradation pathway.

-

Performance in Formulations: In pharmaceutical formulations, changes in the hydration state of an ingredient can affect its dissolution rate and bioavailability. The presence of moisture can also impact the stability of other components in the formulation.

Conclusion

Solid this compound is a hygroscopic material, a property that warrants careful consideration during its handling, storage, and formulation. While a complete moisture sorption isotherm is not currently available in the public domain, the information presented in this guide, including its propensity to form a monohydrate and the moisture content observed in its crystalline form, provides a solid foundation for understanding its behavior. The detailed protocol for Dynamic Vapor Sorption analysis offers a practical framework for researchers to quantitatively characterize its hygroscopicity. By understanding and quantifying the hygroscopic nature of this compound, scientists and drug development professionals can implement appropriate control strategies to ensure the quality, stability, and efficacy of their products.

References

- 1. US20090270358A1 - Pharmaceutical formulation of clavulanic acid - Google Patents [patents.google.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

The Pivotal Role of Surfactants and Emulsifiers in Chemical Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis and pharmaceutical formulation, surfactants and emulsifiers stand out as indispensable tools. Their unique amphiphilic nature, possessing both hydrophilic (water-loving) and hydrophobic (water-repelling) moieties, allows them to manipulate the interactions between immiscible phases, thereby driving reaction efficiency, enhancing drug delivery, and ensuring product stability. This technical guide delves into the core principles of surfactant and emulsifier activity, providing quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to empower researchers in their scientific endeavors.

Core Principles: Surfactants and Emulsifiers in Action

Surfactants, or surface-active agents, are molecules that adsorb at interfaces (e.g., liquid-air, liquid-liquid) and lower the interfacial tension.[1][2] Emulsifiers are a class of surfactants that facilitate the formation and stabilization of emulsions—dispersions of one liquid in another immiscible liquid.[3][4] Their primary functions in chemical reactions and drug development include:

-

Solubilization: Surfactants can form micelles in a solution above a certain concentration, known as the Critical Micelle Concentration (CMC).[5][6] These micelles have a hydrophobic core and a hydrophilic shell, enabling them to encapsulate and solubilize poorly water-soluble drugs, thereby increasing their bioavailability.[7][8]

-

Emulsification: Emulsifiers stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions by forming a protective barrier around the dispersed droplets, preventing their coalescence.[3][9] This is crucial for the formulation of creams, lotions, and lipid-based drug delivery systems like nanoemulsions.[7][10]

-

Penetration Enhancement: In transdermal drug delivery, certain surfactants can interact with the lipids and proteins in the stratum corneum, the outermost layer of the skin. This interaction disrupts the highly ordered structure of the stratum corneum, creating pathways for drugs to penetrate more effectively.[11][12][13]

-

Micellar Catalysis: The unique microenvironment within micelles can significantly alter the rates of chemical reactions. By concentrating reactants within the micellar core or at the micelle-water interface, surfactants can enhance reaction rates, sometimes by orders of magnitude, a phenomenon known as micellar catalysis.[14][15][16] This is particularly valuable in synthesizing active pharmaceutical ingredients (APIs).[2]

-

Emulsion Polymerization: Surfactants are critical in emulsion polymerization, a process used to create polymer nanoparticles for drug encapsulation and controlled release. They stabilize the monomer droplets and the growing polymer particles in the aqueous phase.[17][18]

Quantitative Data for Formulation and Reaction Design

The selection of an appropriate surfactant or emulsifier is guided by key quantitative parameters. The Hydrophilic-Lipophilic Balance (HLB) provides a scale for the degree of hydrophilicity or lipophilicity of a surfactant, aiding in the selection of emulsifiers for o/w or w/o emulsions.[3][4] The Critical Micelle Concentration (CMC) is the concentration at which surfactants begin to form micelles and is a measure of surfactant efficiency.[5][6]

Below are tables summarizing these critical values for a range of commonly used pharmaceutical surfactants and emulsifiers.

Table 1: Hydrophilic-Lipophilic Balance (HLB) Values of Common Pharmaceutical Emulsifiers [3][4][19][20]

| Emulsifier Name | HLB Value | Type | Typical Application |

| Sorbitan Trioleate (Span 85) | 1.8 | Non-ionic | W/O Emulsifier |

| Sorbitan Monostearate (Span 60) | 4.7 | Non-ionic | W/O Emulsifier |

| Glyceryl Monostearate | 3.8 | Non-ionic | W/O Emulsifier |

| Lecithin | 4-9 | Amphoteric | O/W and W/O Emulsifier |

| Sorbitan Monooleate (Span 80) | 4.3 | Non-ionic | W/O Emulsifier |

| PEG-30 Dipolyhydroxystearate | ~5.5 | Non-ionic | W/O Emulsifier |

| Cetearyl Glucoside | 11 | Non-ionic | O/W Emulsifier |

| Polysorbate 85 | 11 | Non-ionic | O/W Emulsifier |

| Oleth-10 | 12.4 | Non-ionic | O/W Emulsifier |

| Polysorbate 60 (Tween 60) | 14.9 | Non-ionic | O/W Emulsifier |

| Polysorbate 80 (Tween 80) | 15.0 | Non-ionic | O/W Emulsifier, Solubilizer |

| Polysorbate 20 (Tween 20) | 16.7 | Non-ionic | O/W Emulsifier, Solubilizer |

| Sodium Lauryl Sulfate (SLS) | 40 | Anionic | O/W Emulsifier, Wetting Agent |

Table 2: Critical Micelle Concentration (CMC) of Common Pharmaceutical Surfactants [5][6]

| Surfactant Name | CMC (mM in water at 25°C) | Type |

| Sodium Dodecyl Sulfate (SDS) | 8.2 | Anionic |

| Cetyltrimethylammonium Bromide (CTAB) | 0.92 | Cationic |

| Dodecyltrimethylammonium Bromide (DTAB) | 16 | Cationic |

| Polysorbate 20 (Tween 20) | 0.059 | Non-ionic |

| Polysorbate 80 (Tween 80) | 0.012 | Non-ionic |

| Sorbitan Monolaurate (Span 20) | 0.06 | Non-ionic |

| Sodium Cholate | 13-15 | Anionic (Bile Salt) |

| Sodium Deoxycholate | 4-6 | Anionic (Bile Salt) |

| Octyl Glucoside | 20-25 | Non-ionic |

| Triton X-100 | 0.2-0.9 | Non-ionic |

Table 3: Examples of Reaction Rate Enhancement by Micellar Catalysis

| Reaction | Surfactant | Rate Enhancement Factor | Reference |

| Hydrolysis of p-Nitrophenyl Alkanoates | Cetyltrimethylammonium Bromide (CTAB) | Modest, but consistent across chain lengths | [21] |

| Oxidation of D-Mannose by N-Bromosuccinimide | Cetyltrimethylammonium Bromide (CTAB) | Significant acceleration | [7][8] |

| Alkaline Hydrolysis of Methyl Decanoate | Triton X-100 | ~100-fold | [22] |

| Catalytic Hydrolysis of Bis(4-nitrophenyl)phosphate | Cationic Gemini Surfactants | 10^7-fold | [22] |

| Vitamin B12-catalyzed Radical Reaction | Dodecyl Trimethylammonium Chloride (DTAC) | Yield increased from 33% (in MeOH) to 60% | [23] |

| Pd-catalyzed Arylation of Nitroalkanes | FI-750-M | Enabled reaction in water with >90% yield |

Key Experimental Protocols

Accurate characterization of surfactants and the systems they create is paramount for reproducible research and development. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. The surface tension method is widely used.

Protocol: CMC Determination by Surface Tension Measurement [10]

-

Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the anticipated CMC.

-

Surface Tension Measurement: For each concentration, measure the surface tension using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method). Ensure the equipment is properly calibrated and the temperature is controlled.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the interface.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value of an unknown emulsifier can be determined experimentally by preparing a series of emulsions with a known oil and a blend of two emulsifiers with known HLB values.

Protocol: Experimental Determination of HLB [7]

-

Selection of Reference Emulsifiers: Choose two emulsifiers with known HLB values, one with a low HLB (e.g., Span 80, HLB = 4.3) and one with a high HLB (e.g., Tween 20, HLB = 16.7).

-

Preparation of Emulsifier Blends: Prepare a series of blends of the two reference emulsifiers to achieve a range of HLB values. The HLB of the blend can be calculated using the following formula: HLB_blend = (f_A * HLB_A) + (f_B * HLB_B) where f_A and f_B are the weight fractions of emulsifiers A and B, respectively.

-

Emulsion Preparation: For each emulsifier blend, prepare an emulsion with a fixed oil-to-water ratio (e.g., 10% oil in water). The emulsification method (e.g., high-shear homogenization) should be consistent across all samples.

-

Emulsion Stability Assessment: Evaluate the stability of each emulsion after a set period (e.g., 24 hours). Stability can be assessed visually by observing phase separation, creaming, or coalescence, or quantitatively by measuring droplet size distribution using dynamic light scattering (DLS).

-

HLB Determination: The HLB value of the emulsifier blend that produces the most stable emulsion (i.e., smallest and most uniform droplet size with minimal phase separation) is considered the required HLB of the oil phase. If testing an unknown surfactant, it can be blended with a known surfactant to find the ratio that produces the most stable emulsion, allowing for the calculation of the unknown HLB.

Quantitative Analysis of Emulsion Stability

Turbidimetry provides a simple and rapid method for quantifying emulsion stability by measuring the change in turbidity over time, which correlates with changes in droplet size and phase separation.

Protocol: Emulsion Stability Assessment by Turbidimetry

-

Emulsion Preparation: Prepare the emulsion to be tested using a standardized protocol.

-

Sample Preparation for Measurement: Immediately after preparation, transfer an aliquot of the emulsion into a cuvette. For highly concentrated emulsions, a dilution with the continuous phase may be necessary to be within the linear range of the spectrophotometer.

-

Turbidity Measurement: Measure the absorbance (turbidity) of the sample at a fixed wavelength (e.g., 500-800 nm) at regular time intervals over a defined period (e.g., several hours or days).

-

Data Analysis: Plot the turbidity as a function of time. A stable emulsion will show little to no change in turbidity over time. A decrease in turbidity often indicates creaming or sedimentation, while an increase can suggest flocculation or coalescence.

-

Stability Index Calculation: A stability index can be calculated to quantify the rate of destabilization. For example, the rate of change of turbidity can be used to determine a demulsification rate constant.

Visualizing a Key Signaling Pathway and Experimental Workflow

Graphviz (DOT language) is a powerful tool for creating clear and concise diagrams of complex relationships. Below are diagrams illustrating a key biological pathway and a common experimental workflow relevant to the use of surfactants.

Signaling Pathway: Surfactant-Enhanced Skin Penetration

Surfactants enhance the penetration of drugs through the skin primarily by disrupting the highly organized lipid barrier of the stratum corneum. This diagram illustrates the molecular interactions involved.

Experimental Workflow: Nanoemulsion Preparation by High-Pressure Homogenization

High-pressure homogenization is a high-energy method used to produce nanoemulsions with very small droplet sizes, which are ideal for drug delivery applications.

Conclusion

Surfactants and emulsifiers are powerful and versatile molecules that play a critical role in a wide array of chemical reactions and pharmaceutical formulations. A thorough understanding of their properties, characterized by quantitative parameters like HLB and CMC, and the application of robust experimental protocols are essential for harnessing their full potential. From enhancing the bioavailability of poorly soluble drugs to enabling novel synthetic pathways through micellar catalysis, the principles outlined in this guide provide a foundational framework for researchers, scientists, and drug development professionals to innovate and optimize their work. The continued exploration of novel surfactant systems and their mechanisms of action will undoubtedly pave the way for more effective and efficient chemical processes and advanced therapeutic solutions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Water disrupts stratum corneum lipid lamellae: damage is similar to surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.govtsciencecollegedurg.ac.in [ir.govtsciencecollegedurg.ac.in]

- 4. Stratum corneum lipid removal by surfactants: relation to in vivo irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]

- 6. researchgate.net [researchgate.net]

- 7. Nanoemulsion preparation [protocols.io]

- 8. scispace.com [scispace.com]

- 9. hydrolysis rate constants: Topics by Science.gov [science.gov]

- 10. Stratum corneum lipid abnormalities in surfactant-induced dry scaly skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 12. air.unipr.it [air.unipr.it]

- 13. devtoolsdaily.com [devtoolsdaily.com]

- 14. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 15. youtube.com [youtube.com]

- 16. Disruption of human stratum corneum lipid structure by sodium dodecyl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GraphViz Examples and Tutorial [graphs.grevian.org]

- 18. researchgate.net [researchgate.net]

- 19. Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aqueous Micellar Environment Impacts the Co-Catalyzed Phototransformation: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Potassium 2-Ethylhexanoate as a Catalyst in Polyurethane Foam Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium 2-ethylhexanoate (B8288628) as a catalyst in the synthesis of polyurethane (PU) and polyisocyanurate (PIR) foams. This document outlines the catalytic mechanism, experimental protocols, and the impact of catalyst concentration on foam properties.

Introduction

Potassium 2-ethylhexanoate, also known as potassium octoate, is a highly effective catalyst for the reactions involved in the formation of polyurethane and polyisocyanurate foams. It primarily accelerates the trimerization of isocyanate groups, leading to the formation of a stable isocyanurate ring structure. This trimerization reaction is crucial for producing rigid foams with enhanced thermal stability and fire resistance. While it can also catalyze the gelling (urethane formation) and blowing (urea formation) reactions, its primary role in many formulations is as a trimerization catalyst.

Catalytic Mechanism

Recent studies have elucidated that this compound functions as a precatalyst in the trimerization of isocyanates. The catalytic cycle is initiated by the reaction of the carboxylate anion with an isocyanate molecule. This leads to the formation of a deprotonated amide species, which is a more potent nucleophile and the true catalytic species in the trimerization process. This deprotonated amide then attacks another isocyanate molecule, initiating a chain reaction that ultimately results in the formation of the isocyanurate ring.

The simplified catalytic cycle can be visualized as follows:

// Nodes K_Oct [label="this compound\n(Precatalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate1 [label="Isocyanate (R-NCO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonated_Amide [label="Deprotonated Amide\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isocyanate2 [label="Isocyanate (R-NCO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Growing Anionic Trimer", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Isocyanate3 [label="Isocyanate (R-NCO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isocyanurate [label="Isocyanurate Ring", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];